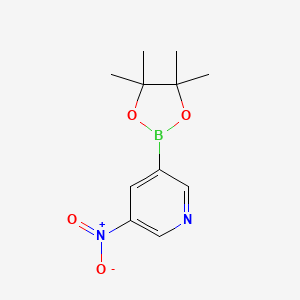

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

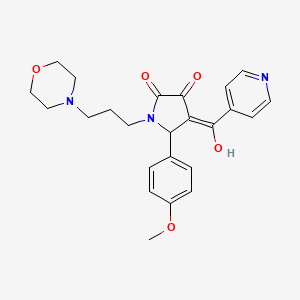

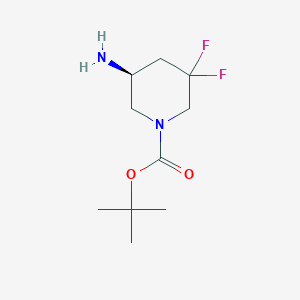

“3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BN2O4 . It is also known as 2-Nitro-5-pyridineboronic acid pinacol ester .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a nitro group and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 155-159 °C . Its molecular weight is 250.06 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Boric Acid Ester Intermediates with Benzene Rings : The compounds Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are boric acid ester intermediates with benzene rings. They are obtained through a three-step substitution reaction and their structures are confirmed by spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations were used for further investigation (Huang et al., 2021).

Molecular Structure and Conformation

- Study of Pyridin-2-ylboron Derivative : The structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a pyridin-2-ylboron derivative, is compared with its regioisomer, showing differences in the orientation of the dioxaborolane ring and bond angles. Ab initio calculations were conducted to understand the differences in chemical reactivity and stability between the compounds (Sopková-de Oliveira Santos et al., 2003).

Synthesis in Medicinal Chemistry

- Synthesis of Tau PET Radioligand : A study focused on the high-yield synthesis of 18 F-RO948 and its non-radioactive ligand using a strategy involving Suzuki-Miyaura coupling reaction and oxidative removal. This method is highlighted for its potential in synthesizing F-labeled (NH)heteroarene compounds (Kim & Choe, 2020).

Heteroatom Influence in Molecular Ground State

- Study on Pyridine-Based Nitronyl Nitroxide Biradicals : The influence of heteroatoms in pyridine-based nitronyl nitroxide biradicals on their molecular ground state was investigated. This included synthesis, ESR and UV-vis spectroscopy, and computational studies to understand the singlet-triplet energy difference and spin density distribution (Rajadurai et al., 2003).

Suzuki Coupling for Synthesis of Heteroaryl Compounds

- Optimized Synthesis via Suzuki Coupling : An improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines was developed using optimized synthesis and Suzuki coupling. This method is significant for high throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).

Heterometallic Chains and Magnetic Properties

- LnIII-CoII Heterometallic Chains : The study on LnIII-CoII heterometallic one-dimensional chains using pyridine substituted nitronyl nitroxides revealed interesting magnetic properties. These compounds represent the first examples of 2p–3d–4f compounds containing Co(II) ions, with investigations into their magnetic behavior (Wang et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-9(14(15)16)7-13-6-8/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDJVVVLRHZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)

![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)

![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)